Fmoc-D-Agp(Boc)2-OH, chemically known as N-α-Fmoc-N,N-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, is a significant compound in the realm of peptide synthesis. This compound is primarily utilized as a building block in the synthesis of peptides, facilitating the assembly of complex structures necessary for various biochemical applications. It features a molecular formula of C29H36N4O8 and a molecular weight of 568.63 g/mol .
Fmoc-D-Agp(Boc)2-OH can be sourced from specialized chemical suppliers and is classified under amino acids and derivatives, specifically as a protected amino acid. It is part of a broader category of compounds used in solid-phase peptide synthesis, where it serves to protect reactive functional groups during the formation of peptide bonds .
The synthesis of Fmoc-D-Agp(Boc)2-OH typically involves several key steps:
Fmoc-D-Agp(Boc)2-OH exhibits a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Fmoc-D-Agp(Boc)2-OH participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-D-Agp(Boc)2-OH facilitates peptide synthesis involves:
Fmoc-D-Agp(Boc)2-OH has diverse applications across several fields:
Fmoc-D-Agp(Boc)₂-OH is a non-natural, stereochemically defined amino acid derivative engineered for precision peptide synthesis. Its systematic name, (R)-N-α-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-tert-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, reflects its three protective groups and chiral configuration [4] [5]. The "Agp" abbreviation denotes a shortened arginine analog where the aliphatic side chain is reduced, enhancing conformational flexibility compared to canonical arginine derivatives. The D-configuration at the α-carbon provides metabolic stability and distinct biological interaction profiles in synthetic peptides.
Table 1: Nomenclature and Identifiers
Category | Specification |
---|---|
IUPAC Name | (R)-N-α-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-tert-butyloxycarbonyl-2-amino-3-guanidino-propionic acid |
CAS Registry Number | 1263045-67-5 |
Common Synonyms | Fmoc-D-Ala(3-bis-Boc-guanidino); 2-(Fmoc-amino)-3-(bis-Boc-guanidino)-D-propionic acid |
Molecular Formula | C₂₉H₃₆N₄O₈ |
Molecular Weight | 568.63 g/mol |
SMILES Notation | N(C@@HC(=O)OCC1c2c(cccc2)c3c1cccc3 |
The Boc (tert-butyloxycarbonyl) groups protect the guanidine moiety, while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine. This orthogonal protection scheme enables sequential deprotection during solid-phase synthesis. The D-configuration is confirmed by optical rotation values ([α]²⁰D = +7.5° to +11.5° in methanol), distinguishing it from the L-enantiomer (α²⁵/D = -12.0° to -8.0°) [1] [5].
Table 2: Physicochemical Properties
Property | Specification |
---|---|
Appearance | White crystalline powder |
Purity (HPLC) | ≥97% |
Enantiomeric Purity | ≥99.9% |
Melting Point | >74°C (decomposition) |
Solubility | Freely soluble in DMF, DCM, DMSO |
Storage Conditions | -20°C (desiccated) |
Optical Rotation [α]²⁰D | +7.5° to +11.5° (c=1 in MeOH) |
The evolution of guanidine-protecting groups parallels advances in peptide therapeutics. Early arginine derivatives (1980s) used nitro (NO₂), tosyl (Ts), or methoxybenzenesulfonyl (Mbs) groups, requiring harsh acidic conditions (HF/liquid HF) for deprotection that degraded complex peptides [10]. The 1990s introduced the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which offered improved acidolysis kinetics but suffered from side reactions during TFA-mediated deprotection and left sulfur-containing byproducts .
The bis-Boc protection strategy emerged as a breakthrough, leveraging the steric bulk of two tert-butyloxycarbonyl groups to mask the guanidine functionality. Unlike Pbf, Boc deprotection occurs cleanly under mild acidic conditions (30–50% TFA in DCM) without generating reactive sulfur species. Fmoc-D-Agp(Boc)₂-OH represents an optimization of this approach by incorporating a truncated side chain ("Agp" = aminoguanidinopropionic acid) that reduces steric hindrance during peptide coupling [5]. Its D-configuration further minimizes racemization during segment condensation, addressing a limitation of early arginine derivatives.
Table 3: Evolution of Guanidine Protecting Groups
Era | Protecting Group | Advantages | Limitations |
---|---|---|---|
1980s | Nitro (NO₂) | Low cost | Requires catalytic hydrogenation/strong acids |
1990s | Pbf | SPPS-compatible; high yielding | Sulfur byproducts; side reactions |
2000s | Bis-Boc | Mild deprotection (TFA); no toxic byproducts | Steric bulk may slow coupling |
2010s | Agp(Boc)₂ scaffold | Retains bis-Boc advantages; reduced steric hindrance | Higher molecular weight |
In Fmoc-SPPS, Fmoc-D-Agp(Boc)₂-OH serves as a structurally streamlined arginine surrogate that maintains critical guanidinium functionality while enhancing synthetic efficiency. The compound is incorporated identically to standard Fmoc-amino acids: (1) Fmoc deprotection with 20% piperidine in DMF liberates the α-amine; (2) activation (e.g., HBTU/DIPEA) enables coupling to the growing peptide chain; (3) iterative cycles extend the peptide; (4) final cleavage with TFA removes Boc groups while releasing the peptide from resin [1] [5]. Key advantages include:
Applications span bioactive peptide design:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1